The Impact of N-Methylation on the Physicochemical Properties of Peptides: A Technical Guide
The Impact of N-Methylation on the Physicochemical Properties of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification significantly alters the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles. This in-depth guide explores the core principles of N-methylation and its impact on key properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles: How N-Methylation Influences Peptide Properties
The introduction of a methyl group to the peptide backbone induces several critical changes:
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Increased Lipophilicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the peptide. This can lead to enhanced membrane permeability and cellular uptake.[1][2] The calculated partition coefficient (clogP), a measure of lipophilicity, is consistently greater for N-methylated peptides compared to their native counterparts.[1][2]
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Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases.[3][4] This modification significantly increases the half-life of peptides in biological fluids, a crucial factor for improving their in vivo efficacy.[3][5]
-
Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[6][7] However, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding.
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Reduced Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This can disrupt intramolecular hydrogen bonding networks that are crucial for maintaining specific secondary structures, but can also reduce the desolvation penalty upon membrane crossing.
-
Improved Oral Bioavailability: The combined effects of increased lipophilicity, enhanced proteolytic stability, and favorable conformational pre-organization can lead to a significant improvement in the oral bioavailability of peptides, a long-standing challenge in peptide drug development.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative impact of N-methylation on various physicochemical and pharmacokinetic properties of peptides, as reported in the scientific literature.
Table 1: Effect of N-Methylation on Lipophilicity (clogP)
| Peptide Derivative | clogP (unmethylated) | clogP (N-methylated) | Reference |
| Ac-Gly-OMe | -1.34 | -0.89 | [1][2] |
| Ac-Val-OMe | 0.12 | 0.57 | [1][2] |
| Ac-Leu-OMe | 0.65 | 1.10 | [1][2] |
| Ac-Ile-OMe | 0.65 | 1.10 | [1][2] |
| Ac-Phe-OMe | 0.77 | 1.22 | [1][2] |
| Ac-Met-OMe | -0.21 | 0.24 | [1][2] |
| Ac-Cys-OMe | -1.13 | -0.68 | [1][2] |
| Ac-Ser-OMe | -1.61 | -1.16 | [1][2] |
| Ac-Asp-OMe | -1.82 | -1.37 | [1][2] |
| Ac-His-OMe | -1.21 | -0.76 | [1][2] |
Table 2: Impact of N-Methylation on Permeability and Oral Bioavailability
| Peptide | N-Methylation Status | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) in rat | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | 1.8 | Not Reported | [8] |
| Cyclic Hexapeptide 3 | Tri-N-methylated | 4.9 | 28% | [8] |
| Veber-Hirschmann Peptide | Non-methylated | Not Reported | <1% | [9][12] |
| Veber-Hirschmann Peptide Analog | Tri-N-methylated | Not Reported | 10% | [9][12] |
| Cyclic Hexapeptide 5 | Non-methylated | Not Reported | Not Reported | [10] |
| Cyclic Hexapeptide 12 | Tri-N-methylated | Not Reported | Not Reported | [10] |
| Cyclic Hexapeptide 15 | N-methylated | Not Reported | 33% | [10] |
Table 3: Influence of N-Methylation on Metabolic Stability
| Peptide | N-Methylation Status | Stability (t₁/₂ in human plasma) | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | > 360 min | [8] |
| Cyclic Hexapeptide 3 | Tri-N-methylated | > 360 min | [8] |
| R1 Peptide | Native | ~20 min | [5] |
| R1 Peptide | N-methylated at various positions | > 80 min | [5] |
| Ghrelin(1-8) analog | Non-methylated | < 1 h (serum), < 30 min (liver S9) | [13] |
| Ghrelin(1-8) analog 22 | N-methylated | > 24 h (serum), > 4 h (liver S9) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.
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Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Sulfonylation: To the deprotected amine, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (DCM) to protect the α-amine.
-
Methylation: Treat the sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Desulfonylation: Remove the o-NBS group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.
-
Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIPEA).
-
Repeat Cycles: Repeat steps 2-6 for each desired N-methylated residue in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Lipophilicity (logP/logD) by RP-HPLC
This method provides an indirect measure of lipophilicity based on the retention time of the peptide on a reverse-phase column.
-
System Setup: Use a C18 RP-HPLC column with a gradient of two mobile phases: Phase A (e.g., 0.1% TFA in water) and Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Phase B concentration.
-
Detection: Monitor the elution of the peptide using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).
-
Data Analysis: The retention time (t_R_) is used to calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. The log k' value is then correlated with the logP or logD of a set of standards with known lipophilicity to determine the value for the unknown peptide.
Aqueous Solubility Assay
This protocol outlines a common method for determining the thermodynamic solubility of a peptide.
-
Sample Preparation: Add an excess amount of the lyophilized peptide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved peptide.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with a standard curve or UV-Vis spectroscopy.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the peptide under the tested conditions.
Proteolytic Stability Assay
This assay measures the resistance of a peptide to enzymatic degradation.
-
Incubation Mixture Preparation: Prepare a solution of the peptide at a known concentration in a biologically relevant matrix, such as human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin).
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drugs.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To observe the chemical shifts of all protons.
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate a family of 3D structures consistent with the NMR data.
-
Structure Analysis: Analyze the ensemble of calculated structures to determine the preferred conformation(s) of the N-methylated peptide in solution.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.
-
Sample Preparation: Dissolve the peptide in a suitable buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).
-
Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to N-methylated peptides.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
